Molecular Selectivity: Dabigatran vs. Factor Xa Inhibitors
Dabigatran is a direct, reversible inhibitor of thrombin with a Ki of 4.5 nM [1]. In contrast, rivaroxaban, apixaban, and edoxaban inhibit factor Xa, a different enzyme in the coagulation cascade. This fundamental difference in target selectivity is not a quantitative potency measure against the same target, but a qualitative distinction that dictates the availability of specific reversal agents and the mechanism of anticoagulation [2].
| Evidence Dimension | Molecular target and inhibition constant (Ki) |
|---|---|
| Target Compound Data | Thrombin (Factor IIa), Ki = 4.5 nM |
| Comparator Or Baseline | Rivaroxaban, Apixaban, Edoxaban: Factor Xa inhibitors |
| Quantified Difference | Different molecular target; quantitative potency not directly comparable across different enzymes. |
| Conditions | In vitro enzyme inhibition assay using purified human thrombin. |
Why This Matters
This distinct mechanism allows for targeted reversal with idarucizumab and dictates a different interaction profile with coagulation assays, making dabigatran the only option for research specifically focused on direct thrombin inhibition.
- [1] Wienen W, Stassen JM, Priepke H, et al. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate. Thromb Haemost. 2007;98(1):155-162. PMID: 17598008. View Source
- [2] Pollack CV Jr, Reilly PA, Eikelboom J, et al. Idarucizumab for Dabigatran Reversal. N Engl J Med. 2015;373(6):511-520. View Source
